1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethyl group and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-(difluoromethyl)thiophenol with acetone in the presence of an aluminum chloride catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-(Difluoromethyl)-6-sulfonylphenyl)propan-2-one.
Reduction: Formation of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)-6-mercaptophenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position on the phenyl ring.
Uniqueness
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one is unique due to the specific positioning of the difluoromethyl and mercapto groups, which can influence its reactivity and biological activity. The presence of both groups in the same molecule allows for a combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H10F2OS |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)5-8-7(10(11)12)3-2-4-9(8)14/h2-4,10,14H,5H2,1H3 |
InChI Key |
PXMIEOPKYROGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1S)C(F)F |
Origin of Product |
United States |
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